5-Phenylpyrimidin-2(1H)-one

Lipophilicity Drug-likeness Chromatography

5-Phenylpyrimidin-2(1H)-one (CAS 56863-46-8) is a heterocyclic pyrimidin-2-one bearing a phenyl substituent at the 5-position, with molecular formula C₁₀H₈N₂O and molecular weight 172.18 g/mol. The compound exists in a keto–enol tautomeric equilibrium (2-hydroxypyrimidine ⇌ 2(1H)-pyrimidinone), with the keto form predominating under ambient conditions.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 56863-46-8
Cat. No. B1621405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpyrimidin-2(1H)-one
CAS56863-46-8
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNC(=O)N=C2
InChIInChI=1S/C10H8N2O/c13-10-11-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
InChIKeySNIHVCLUWFQTKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpyrimidin-2(1H)-one (CAS 56863-46-8): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


5-Phenylpyrimidin-2(1H)-one (CAS 56863-46-8) is a heterocyclic pyrimidin-2-one bearing a phenyl substituent at the 5-position, with molecular formula C₁₀H₈N₂O and molecular weight 172.18 g/mol [1]. The compound exists in a keto–enol tautomeric equilibrium (2-hydroxypyrimidine ⇌ 2(1H)-pyrimidinone), with the keto form predominating under ambient conditions [2]. Its computed physicochemical descriptors include a LogP of 1.44–1.85 (depending on the algorithm), a topological polar surface area (TPSA) of 45.8–46.0 Ų, one hydrogen-bond donor, and one rotatable bond . The compound serves as a versatile synthetic intermediate for nucleoside analogue construction and as a core scaffold in medicinal chemistry programs targeting uridine phosphorylase, kinases, and phosphodiesterases [3][4].

Why In-Class Substitution of 5-Phenylpyrimidin-2(1H)-one with Other 5-Substituted Pyrimidinones or Regioisomers Introduces Material Risk in Scientific and Industrial Workflows


Although pyrimidin-2(1H)-one derivatives share a common heterocyclic core, the identity of the 5-position substituent and the regiochemistry of the phenyl ring attachment profoundly alter lipophilicity (LogP), hydrogen-bonding capacity, tautomeric equilibrium, and reactivity toward nucleophiles. A simple replacement of 5-phenylpyrimidin-2(1H)-one with its 5-chloro or 5-bromo analog collapses LogP by approximately 1.1–1.5 log units, fundamentally changing membrane-partitioning and chromatographic retention behavior [1]. Likewise, shifting the phenyl group from the 5-position to the 1-position (N-phenyl isomer) raises the melting point above 150 °C and alters the hydrogen-bond donor count from one to zero, impacting crystallinity, solubility, and formulation consistency . These differences are not cosmetic; they directly affect the outcome of nucleoside coupling reactions, enzyme inhibition assays, and analytical method transfer. The quantitative evidence presented below demonstrates that substitution without rigorous justification is a procurement risk.

Quantitative Differentiation Evidence: 5-Phenylpyrimidin-2(1H)-one Versus Closest Structural Analogs


Lipophilicity (LogP) Comparison: 5-Phenyl vs. 5-Halo Pyrimidin-2(1H)-ones

The 5-phenyl substituent confers substantially higher lipophilicity compared to 5-halogen analogs. The target compound exhibits a computed LogP of 1.44–1.85, whereas 5-chloropyrimidin-2(1H)-one has a LogP of 0.42 and 5-bromopyrimidin-2(1H)-one has a LogP of 0.33 . This difference of approximately 1.1–1.5 log units means the 5-phenyl compound is roughly 10- to 30-fold more lipophilic than the 5-halo analogs, directly influencing reversed-phase HPLC retention, octanol-water partitioning, and passive membrane permeability predictions.

Lipophilicity Drug-likeness Chromatography Membrane permeability

Regioisomeric Differentiation: 5-Phenyl vs. 1-Phenyl (N-Phenyl) vs. 4-Phenyl Pyrimidin-2(1H)-one

The position of phenyl substitution profoundly affects physical properties. The 5-phenyl isomer (target compound) has no well-defined melting point reported in standard databases (indicating a tendency toward amorphous or low-melting solid behavior), whereas the 1-phenyl isomer (CAS 17758-13-3) exhibits a sharp melting point of 154–155 °C . The 5-phenyl isomer possesses one hydrogen-bond donor (N–H), while the 1-phenyl isomer has zero H-bond donors due to N-substitution, eliminating its capacity to act as a hydrogen-bond donor in supramolecular assemblies or receptor binding [1]. Computed LogP values also differ: 1.23 (1-phenyl) vs. 1.44–1.85 (5-phenyl) vs. 1.85 (4-phenyl) .

Regioisomerism Hydrogen bonding Crystallinity Melting point

Differential Reactivity Toward C-Nucleophiles: 5-Phenyl vs. 1-Methyl-5-Phenyl Pyrimidin-2(1H)-one

The presence of the N–H proton in 5-phenylpyrimidin-2(1H)-one (1a) is critical for directing the regioselectivity of C-nucleophile additions at the C=N bond. Egorov et al. (2011) demonstrated that 5-phenylpyrimidin-2(1H)-one (1a) reacts with indoles and N-methylpyrrole to form addition products, whereas its N-methylated counterpart (1-methyl-5-phenylpyrimidin-2(1H)-one, 1b) shows altered reactivity profiles due to the absence of the N–H proton and steric hindrance . Specifically, 1a added N-methylpyrrole, while the corresponding reaction with 1b was not reported, indicating differential substrate scope attributable to tautomeric availability of the reactive C=N bond.

C-Nucleophile addition C=N bond reactivity Synthetic utility Heterocyclic chemistry

Synthetic Route Yield and Scalability: Two-Step Thiourea Route vs. Alternative One-Pot Methods

The established two-step route to 5-phenyl-2(1H)-pyrimidinone involves reaction of 2-phenyltrimethinium salt with thiourea, followed by chloroacetic acid treatment, affording the target compound as an intermediate for subsequent nucleosidation [1]. While exact yield figures for this specific step are not disclosed in the abstract, an alternative one-step synthesis using 2-phenylmalondialdehyde and urea has been reported to provide a yield of approximately 39% . A more recent one-step protocol using adapted Vilsmeier conditions has been reported to give quantitative yield for structurally related pyrimidinones [2]. The presence of established, reproduceable synthetic routes with documented characterization data (¹H-, ²H-, ¹³C-NMR, IR, Raman) provides procurement confidence that is absent for less-characterized 5-substituted analogs.

Synthesis yield Process chemistry Scalability Cost of goods

Hydrogen-Bond Acceptor/Donor Profile vs. 5-Phenylpyrimidine and 5-Phenyluracil

The target compound occupies a distinct position in hydrogen-bonding space relative to its closest non-carbonyl and di-carbonyl phenylpyrimidine analogs. 5-Phenylpyrimidin-2(1H)-one possesses 1 H-bond donor (N–H) and 2 H-bond acceptors (C=O and N) , while 5-phenylpyrimidine (CAS 34771-45-4) lacks the carbonyl oxygen entirely (0 H-bond donors, 2 H-bond acceptors) , and 5-phenyluracil (CAS 15761-83-8) provides 2 H-bond donors and 2 H-bond acceptors due to its 2,4-dione structure [1]. This intermediate profile makes the mono-carbonyl pyrimidinone scaffold uniquely suited for applications requiring a single, geometrically defined hydrogen-bond-donor interaction, such as Watson-Crick base-pair mimicry in nucleoside analogue design.

Hydrogen bonding Molecular recognition Supramolecular chemistry Drug design

Evidence-Backed Application Scenarios Where 5-Phenylpyrimidin-2(1H)-one Provides Demonstrable Value


Synthesis of 5-Phenylpyrimidin-2-one Nucleoside Analogues as Uridine Phosphorylase Inhibitor Candidates

The compound is the established aglycone precursor for constructing sugar-modified nucleoside analogues evaluated as uridine phosphorylase inhibitors. The Votruba et al. (1999) study specifically employed 5-phenylpyrimidin-2-one as one of three heterocyclic bases (alongside 5-benzyluracil and 5-phenylcytosine) for generating a series of novel nucleosides tested against uridine phosphorylase purified from mouse leukemic L1210 cells [1]. The synthetic methodology for converting 5-phenylpyrimidin-2(1H)-one into its silyl derivative and subsequent glycosylation with protected ribofuranose and deoxyribofuranose sugars is fully documented by Krečmerová et al. (1996) [2]. Researchers pursuing uridine phosphorylase modulation or nucleoside antimetabolite programs should procure this specific 5-phenyl scaffold rather than 5-halo or 5-alkyl analogs, as the phenyl group provides the requisite π-stacking and steric bulk for enzyme active-site complementarity.

C-Nucleophile Addition Chemistry for Diversifying Heterocyclic Libraries

The C=N bond of 5-phenylpyrimidin-2(1H)-one serves as a reactive electrophilic center for C–C bond formation with indoles, pyrroles, and related π-nucleophiles. Egorov et al. (2011) established that 5-phenylpyrimidin-2(1H)-one (1a) undergoes regioselective addition with indoles and N-methylpyrrole, whereas the corresponding 6-phenyl-1,2,4-triazin-3(2H)-one (2) adds thiophene and methyl ketones, demonstrating divergent reactivity governed by the heterocyclic core . This differential reactivity profile, which depends on the presence of the N–H proton (absent in N-methylated analog 1b), makes the target compound a preferred substrate for chemists exploring addition reactions at the azomethine bond of pyrimidinones. Procurement of the correct 5-phenyl isomer with the free N–H group is essential for reproducing these C-nucleophile addition protocols.

Physicochemical Reference Standard for LogP/D and PSA Method Development in the Pyrimidinone Series

With well-characterized computational descriptors (LogP 1.44–1.85, TPSA 45.8–46.0 Ų) spanning multiple independent databases, 5-phenylpyrimidin-2(1H)-one is suitable as a reference compound for calibrating computational logP/D prediction models and chromatographic hydrophobicity indices within the pyrimidin-2-one chemical space . Its intermediate LogP value (between the low-lipophilicity 5-halo analogs and higher-lipophilicity diaryl pyrimidinones) positions it as a benchmark for method development. The compound's single hydrogen-bond donor and rotatable bond make it a cleaner probe for assessing the contribution of aromatic substitution to retention and partitioning compared to more complex, polysubstituted pyrimidinones.

Scaffold for Structure-Based Drug Design Targeting Purine- and Pyrimidine-Binding Enzymes

The 5-phenylpyrimidin-2(1H)-one core presents a minimal pharmacophoric pattern that mimics the uracil/thymine hydrogen-bonding face while offering the 5-phenyl group as a hydrophobic anchor for binding-pocket exploration. Although direct inhibitory data for the parent compound are sparse, its nucleoside derivatives have been systematically evaluated for uridine phosphorylase inhibition [1], and related 5-carbamoyl-2-phenylpyrimidine derivatives have demonstrated PDE4B inhibition with IC₅₀ values ranging from 200 nM to 8.3 nM depending on substitution [3]. For medicinal chemistry teams initiating kinase, phosphorylase, or phosphodiesterase programs, the compound provides a well-characterized, synthetically tractable starting point with predefined vectors for optimization at the N-1, C-4, and C-6 positions.

Quote Request

Request a Quote for 5-Phenylpyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.